4-(2-Chlorophenyl)isoxazol-5-amine
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Overview
Description
4-(2-Chlorophenyl)isoxazol-5-amine is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloro-phenyl group attached to the isoxazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the isoxazole ring . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-phenyl)-isoxazol-5-ylamine
- 4-(2-Fluoro-phenyl)-isoxazol-5-ylamine
- 4-(2-Methyl-phenyl)-isoxazol-5-ylamine
Uniqueness
4-(2-Chlorophenyl)isoxazol-5-amine is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound versatile for chemical modifications.
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H7ClN2O/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,11H2 |
InChI Key |
DRYQDXQNGLRUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(ON=C2)N)Cl |
Origin of Product |
United States |
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